Cas no 93071-65-9 (Methyl 3-(aminomethyl)benzoate)

Methyl 3-(aminomethyl)benzoate structure
93071-65-9 structure
Methyl 3-(aminomethyl)benzoate
93071-65-9
C9H11NO2
165.189142465591
MFCD06797940
61602
2794826

Methyl 3-(aminomethyl)benzoate Properties

Names and Identifiers

    • Methyl 3-(aminomethyl)benzoate
    • 3-(Aminomethyl)benzoic acid methyl ester
    • 3-Aminomethyl-benzoic acid methyl ester
    • Benzoic acid, 3-(aminomethyl)-, methyl ester
    • 3-aminomethylbenzoic acid methyl ester
    • 3-CARBOMETHOXYBENZYLAMINE
    • 3-methoxycarbonyl benzylamine
    • methyl 3-aminomethyl-benzoate
    • (3-(Methoxycarbonyl)phenyl)methanamine
    • m-(Methoxycarbonyl)benzylamine
    • AKOS002337602
    • EN300-57593
    • BP-11962
    • BDBM50232697
    • SB40019
    • METHYL3-(AMINOMETHYL)BENZOATE
    • (3-(Methoxycarbonyl)Phenyl)Methanaminium
    • OWBKDJSKHXGOJY-UHFFFAOYSA-N
    • AB7438
    • CHEMBL1778128
    • 93071-65-9
    • J-522661
    • AS-44845
    • DTXSID20383448
    • SCHEMBL307892
    • DB-079474
    • ALBB-034388
    • MFCD06797940
    • +Expand
    • MFCD06797940
    • OWBKDJSKHXGOJY-UHFFFAOYSA-N
    • 1S/C9H11NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3
    • O=C(C1C=C(CN)C=CC=1)OC

Computed Properties

  • 165.07900
  • 1
  • 3
  • 3
  • 165.079
  • 12
  • 159
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.3
  • 52.3A^2

Experimental Properties

  • 1.63220
  • 52.32000
  • 280 ºC
  • 37-39 ºC
  • 139 ºC
  • 1.121

Methyl 3-(aminomethyl)benzoate Security Information

Methyl 3-(aminomethyl)benzoate Customs Data

  • 2922499990
  • China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Methyl 3-(aminomethyl)benzoate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0036II-2g
3-(Aminomethyl)benzoic acid methyl ester
93071-65-9 95%
2g
$130.00
A2B Chem LLC
AB47610-1g
Methyl 3-(aminomethyl)benzoate
93071-65-9 ≥ 98 % (GC)
1g
$159.00
Aaron
AR0036QU-2g
3-(Aminomethyl)benzoic acid methyl ester
93071-65-9 95%
2g
$199.00
abcr
AB543035-1g
Methyl 3-(aminomethyl)benzoate; .
93071-65-9
1g
€279.70
Alichem
A019097132-10g
Methyl 3-(aminomethyl)benzoate
93071-65-9 97%
10g
$462.16 2023-08-31
Ambeed
A513047-1g
Methyl 3-(aminomethyl)benzoate
93071-65-9 97%
1g
$37.0
Enamine
EN300-57593-0.05g
methyl 3-(aminomethyl)benzoate
93071-65-9
0.05g
$41.0
eNovation Chemicals LLC
D597728-1g
Methyl 3-(aminomethyl)benzoate
93071-65-9 95%
1g
$485 2022-10-14
TRC
M286680-10mg
Methyl 3-(Aminomethyl)benzoate
93071-65-9
10mg
$ 50.00 2022-06-04
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB01711-25g
Methyl 3-(aminomethyl)benzoate
93071-65-9 95%
25g
$480 2023-09-07

Methyl 3-(aminomethyl)benzoate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ,  Water ;  overnight, reflux
1.2 Reagents: Sodium carbonate
Reference
Tripodal Tris-tacn and Tris-dpa Platforms for Assembling Phosphate-Templated Trimetallic Centers
Cao, Rui; Muller, Peter; Lippard, Stephen J., Journal of the American Chemical Society, 2010, 132(49), 17366-17369

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Sulfuric acid magnesium salt (1:1) ,  Benzeneacetic acid, α-amino-α-methyl-, potassium salt (1:1) Solvents: 1,4-Dioxane ;  36 h, 50 °C
1.2 Reagents: Hydroxylamine Solvents: Water ;  15 min, rt
Reference
Transamination of Aromatic Aldehydes to Primary Arylmethylamines
Cai, Weiqi; Yang, Yue; Ma, Jiguo; Cao, Jing; Ren, Xinyi; et al, Organic Letters, 2023, 25(21), 3876-3880

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  5 min, rt → 0 °C; 15 h, 0 °C → rt; rt
1.2 Reagents: Water ;  1 h, rt
Reference
Cation-Transporting Peptides: Scaffolds for Functionalized Pores?
Behera, Harekrushna; Ramkumar, Venkatachalam; Madhavan, Nandita, Chemistry - A European Journal, 2015, 21(28), 10179-10184

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  6 h, reflux; reflux → rt
1.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  10 h, 90 °C
1.3 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  9 h, reflux
Reference
The development of a novel transforming growth factor-β (TGF-β) inhibitor that disrupts ligand-receptor interactions
Wu, Han; Sun, Yu; Wong, Wee Lin; Cui, Jiajia; Li, Jingyang; et al, European Journal of Medicinal Chemistry, 2020, 189,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
Reference
Bromination by means of sodium monobromoisocyanurate (SMBI)
Okada, Yukihiro; Yokozawa, Masanori; Akiba, Miwa; Oishi, Kazuhiko; Okawa, Kyoji; et al, Organic & Biomolecular Chemistry, 2003, 1(14), 2506-2511

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 9, rt
Reference
Preparation of N-substituted (hetero)aryl, particularly furan-2-yl, carboxamides and related compounds as prostanoid EP2 receptor agonists
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  24 h, rt
Reference
Pd(II)-Catalyzed Direct Sulfonylation of Benzylamines Using Sodium Sulfinates
Karmakar, Ujjwal; Samanta, Rajarshi, Journal of Organic Chemistry, 2019, 84(5), 2850-2861

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Zinc ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
Reference
Preparation of aromatic amides as kv2.1 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min
Reference
Novel symmetrical ureas as modulators of protein arginine methyl transferases
Fontan, Noelia; Garcia-Dominguez, Patricia; Alvarez, Rosana; de Lera, Angel R., Bioorganic & Medicinal Chemistry, 2013, 21(7), 2056-2067

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  cooled; 6 h, reflux
Reference
Preparation of pyrazolylalkylamide derivatives for use as 5-lipoxygenase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  25 °C; 4 h, reflux; reflux → 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
1,2,3-Triazole derivatives as histone deacetylase inhibitors and their preparation and use for the treatment of HDAC-related diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
Sulfonamide-benzoic acid derivatives as GPAT inhibitors and their preparation, pharmaceutical compositions and use in the treatment of obesity
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
Reference
Design and Synthesis of Small Molecule Glycerol 3-Phosphate Acyltransferase Inhibitors
Wydysh, Edward A.; Medghalchi, Susan M.; Vadlamudi, Aravinda; Townsend, Craig A., Journal of Medicinal Chemistry, 2009, 52(10), 3317-3327

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  4.5 h, rt
1.2 Solvents: Dichloromethane ;  overnight, rt
Reference
N-benzyl sulfonamides and related derivatives as 11β-HSD1 inhibitors, their preparation, pharmaceutical compositions, and use in therapy
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
Histone deacetylase inhibitors
, United States, , ,

Synthetic Circuit 16

Reaction Conditions
Reference
1,2,3-Triazole derivatives as histone deacetylase inhibitors and their preparation and use for the treatment of HDAC-related diseases
, India, , ,

Synthetic Circuit 17

Reaction Conditions
Reference
Molecular meccano. 34. Combining different hydrogen-bonding motifs to self-assemble interwoven superstructures
Ashton, Peter R.; Fyfe, Matthew C. T.; Hickingbottom, Sarah K.; Menzer, Stephan; Stoddart, J. Fraser; et al, Chemistry - A European Journal, 1998, 4(4), 577-589

Synthetic Circuit 18

Reaction Conditions
Reference
Aminoalkylbenzamide peptidomimetic compounds for inhibiting farnesyl-protein transferase, and their preparation
, United States, , ,

Synthetic Circuit 19

Reaction Conditions
Reference
Heterocyclic naphthalene amides having leukotriene-antagonistic action
, World Intellectual Property Organization, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, rt
Reference
Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase
Goodyer, Claire L. M.; Chinje, Edwin C.; Jaffar, Mohammed; Stratford, Ian J.; Threadgill, Michael D., Bioorganic & Medicinal Chemistry, 2003, 11(19), 4189-4206

Methyl 3-(aminomethyl)benzoate Raw materials

Methyl 3-(aminomethyl)benzoate Preparation Products

Methyl 3-(aminomethyl)benzoate Suppliers

Shanghai chemsoon Biotechnology Co., Ltd
Audited Supplier Audited Supplier
(CAS:93071-65-9)
ZHAO JING LI
17558870519
sales02@chemsoon.com

Methyl 3-(aminomethyl)benzoate Related Literature

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